molecular formula C5H5NO3S B1386732 (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid CAS No. 773109-75-4

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

Cat. No. B1386732
M. Wt: 159.17 g/mol
InChI Key: VTAIZGFFPYGZBC-UHFFFAOYSA-N
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Description

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, or 4-oxo-TDAA, is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 4-oxo-TDAA is a member of the thiazol-2-ylacetic acid family, which is a group of compounds that have been identified as having a wide range of pharmacological activities. 4-oxo-TDAA has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential to modulate various biochemical and physiological processes.

Scientific Research Applications

4-oxo-TDAA has been studied extensively for its potential therapeutic applications. The compound has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. 4-oxo-TDAA has also been studied for its potential to modulate various biochemical and physiological processes. In particular, the compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation.

Mechanism Of Action

The mechanism of action of 4-oxo-TDAA is not fully understood. However, it is believed that the compound binds to a variety of proteins and enzymes, resulting in the modulation of their activity. For example, 4-oxo-TDAA has been shown to bind to and inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

4-oxo-TDAA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation. Additionally, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

4-oxo-TDAA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, the compound is relatively expensive and has a limited shelf life.

Future Directions

There are a number of potential future directions for the study of 4-oxo-TDAA. These include further investigations into the compound’s potential therapeutic applications, its potential to modulate biochemical and physiological processes, and its potential to be used as a drug delivery system. Additionally, further research is needed to better understand the compound’s mechanism of action and to identify potential side effects. Finally, further research is needed to develop more cost-effective and efficient methods of synthesizing the compound.

properties

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAIZGFFPYGZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 2
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 3
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 4
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 5
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 6
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

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